molecular formula C38H24N6O6S2 B11103143 2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide)

2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide)

Cat. No.: B11103143
M. Wt: 724.8 g/mol
InChI Key: RMQMSJOZNPHFMP-UHFFFAOYSA-N
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Description

2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) is a complex organic compound characterized by its unique biphenyl structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between 3,3’-dimethylbiphenyl and a suitable boronic acid derivative.

    Introduction of the thiazole rings: This step involves the cyclization of appropriate thioamide precursors under acidic conditions.

    Attachment of the isoindoline-5-carboxamide groups: This is typically done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dimethylbiphenyl-4,4’-diamine: A related compound with similar biphenyl structure but different functional groups.

    N,N’-(2,2’-bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide): Another compound with a biphenyl core and different substituents.

Uniqueness

2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(1,3-dioxo-{N}-1,3-thiazol-2-ylisoindoline-5-carboxamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C38H24N6O6S2

Molecular Weight

724.8 g/mol

IUPAC Name

2-[4-[4-[1,3-dioxo-5-(1,3-thiazol-2-ylcarbamoyl)isoindol-2-yl]-3-methylphenyl]-2-methylphenyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C38H24N6O6S2/c1-19-15-21(5-9-29(19)43-33(47)25-7-3-23(17-27(25)35(43)49)31(45)41-37-39-11-13-51-37)22-6-10-30(20(2)16-22)44-34(48)26-8-4-24(18-28(26)36(44)50)32(46)42-38-40-12-14-52-38/h3-18H,1-2H3,(H,39,41,45)(H,40,42,46)

InChI Key

RMQMSJOZNPHFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=NC=CS5)C)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=NC=CS8

Origin of Product

United States

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